REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].[H-].[Na+].[C:12]1([C:18]2[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][CH:19]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.[I-].[K+]>[C:18]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:19]=[CH:20][C:21]([CH2:22][O:9][C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=2)[C:1]#[N:2])=[CH:24][CH:25]=1 |f:1.2,4.5.6,8.9|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9.26 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ice water
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Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred until gas evolution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction mixture was stirred at room temperature for 60 hours
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Duration
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60 h
|
Type
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FILTRATION
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Details
|
The precipitate was filtered of and
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Type
|
WASH
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Details
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washed with water (3×100 mL), n-hexane (2×80 mL)
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Type
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CUSTOM
|
Details
|
dried in vacuo at 50° C. for 18 hours
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Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)COC=1C=C(C#N)C=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.34 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |